6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine

Medicinal Chemistry Chemical Biology Scaffold Hopping

6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine (CAS 509953-48-4) is a nitrogen-containing heterocyclic compound belonging to the 2,3,4,5-tetrahydropyridine isomer subclass, featuring a para-fluorophenyl substituent at the 6-position of the partially saturated pyridine ring. With a molecular formula of C₁₁H₁₂FN and a molecular weight of 177.22 g·mol⁻¹ , this compound serves as a versatile small-molecule scaffold in medicinal chemistry.

Molecular Formula C11H12FN
Molecular Weight 177.22 g/mol
Cat. No. B13016586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine
Molecular FormulaC11H12FN
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESC1CCN=C(C1)C2=CC=C(C=C2)F
InChIInChI=1S/C11H12FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h4-7H,1-3,8H2
InChIKeyBSJWFZCNURBHIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine – A Structurally Distinct Tetrahydropyridine Scaffold for CNS Research and Chemical Biology


6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine (CAS 509953-48-4) is a nitrogen-containing heterocyclic compound belonging to the 2,3,4,5-tetrahydropyridine isomer subclass, featuring a para-fluorophenyl substituent at the 6-position of the partially saturated pyridine ring [1]. With a molecular formula of C₁₁H₁₂FN and a molecular weight of 177.22 g·mol⁻¹ [2], this compound serves as a versatile small-molecule scaffold in medicinal chemistry. Its structural isomerism—the imine double bond located between the 6-position carbon and the ring nitrogen—distinguishes it from the more extensively studied 1,2,3,6-tetrahydropyridine regioisomers such as 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine [3]. Although direct comparative pharmacological data are scarce in the peer-reviewed literature, this scaffold offers distinct physicochemical properties (XLogP3-AA = 2.1, topological polar surface area = 12.4 Ų) that influence CNS penetration potential and target engagement profiles relative to regioisomeric analogs [2]. The compound is commercially available from multiple vendors at purities of ≥95% .

Why Regioisomeric 4-Aryl-1,2,3,6-tetrahydropyridines Cannot Substitute for 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine in Drug Discovery Campaigns


The position of the endocyclic double bond in tetrahydropyridine scaffolds is not a trivial structural nuance; it fundamentally alters the vector of the aryl substituent, the basicity of the ring nitrogen, and the compound's metabolic fate [1]. In the 1,2,3,6-tetrahydropyridine series exemplified by 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, the aryl group resides at the 4-position of an allylamine system, conferring documented affinity for sigma (σ) receptors and dopamine D₂ receptors [2]. In contrast, the 2,3,4,5-tetrahydropyridine isomer presents the aryl group conjugated to an imine (C=N) functionality, which introduces distinct electronic character, hydrolytic stability considerations, and a different hydrogen-bond acceptor profile [1]. Interchanging these scaffolds without empirical validation risks unpredictable shifts in target selectivity, ADME properties, and intellectual property positioning. The following quantitative evidence—where available—aims to guide procurement decisions by identifying the specific points of differentiation that matter for experimental design.

Quantitative Differentiation Evidence for 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine Versus Closest Analogs


Imine-Regioisomer Structural Differentiation: C=N Bond Placement Versus 4-Aryl-1,2,3,6-tetrahydropyridine Allylamine Scaffolds

The defining structural feature of 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine is the conjugation of the 4-fluorophenyl ring to an endocyclic imine (C=N) at the 6-position, in contrast to the allylamine motif present in extensively studied 4-aryl-1,2,3,6-tetrahydropyridine analogs such as 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (CAS 1978-59-2). This regioisomeric switch relocates the aryl substituent from the 4-position (allylamine scaffold) to the 6-position (imine scaffold), altering the dihedral angle between the aryl ring and the heterocycle, the pKa of the nitrogen, and the compound's reactivity toward nucleophiles and reducing agents [1]. While direct experimental pKa data for the target compound have not been reported, the computed physicochemical profile (XLogP3-AA = 2.1; TPSA = 12.4 Ų) provides a basis for distinguishing this scaffold from more polar or lipophilic analogs in the design of CNS-penetrant libraries [2].

Medicinal Chemistry Chemical Biology Scaffold Hopping

Commercial Purity and Supply Consistency: Vendor-Specified ≥95% Purity and Multi-Vendor Availability

Multiple independent vendors supply 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine with a minimum purity specification of 95% (HPLC), as verified by AKSci (Cat. No. 2144CT, 95%) , CymitQuimica (Ref. 3D-JVA95348, min. 95%) , and Leyan (Cat. No. 2125866, 97%) . In contrast, the closely related scaffold 6-phenyl-2,3,4,5-tetrahydropyridine, which lacks the fluorine substituent, is available only through a limited number of vendors with less widely reported purity specifications . The presence of the electron-withdrawing fluorine atom not only modulates the electronic properties of the scaffold but also provides a convenient ¹⁹F NMR handle for reaction monitoring and quality control, a feature absent in the non-fluorinated analog [1].

Procurement Quality Control Chemical Sourcing

Synthetic Accessibility: One-Pot Multi-Component Synthesis vs Multi-Step Routes for Functionalized Analogs

A reported one-pot multi-component synthesis of 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine employs 4-fluoroaniline, ethyl acetoacetate, and benzaldehyde in the presence of sodium lauryl sulfate as an eco-friendly catalyst at room temperature, yielding the product after simple filtration and crystallization . This contrasts with the multi-step routes typically required for N-substituted 4-aryl-1,2,3,6-tetrahydropyridine analogs (e.g., 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, CAS 1978-61-6), which often involve Grignard additions to N-protected piperidones followed by dehydration [1]. The operational simplicity of the one-pot method—ambient temperature, no inert atmosphere required, minimal purification—reduces both synthesis time and cost, making this scaffold attractive for parallel library production.

Synthetic Chemistry Library Synthesis Process Development

Fluorine-Enabled Analytical Traceability: ¹⁹F NMR and ¹⁹F LC-MS Quantification Advantage Over Non-Fluorinated Scaffolds

The presence of a single fluorine atom in the para position of the phenyl ring provides a unique ¹⁹F NMR spectroscopic handle (δ ≈ −110 to −120 ppm for aryl-F) that is absent in the non-fluorinated analog 6-phenyl-2,3,4,5-tetrahydropyridine (CAS 57050-07-4) [1]. This enables quantitative ¹⁹F NMR (qNMR) for purity assessment without the need for a separate reference standard, as well as selective detection in complex biological matrices using ¹⁹F LC-MS or ¹⁹F MRI techniques [2]. In contrast, the non-fluorinated phenyl analog relies solely on ¹H NMR and UV detection, which suffer from higher background interference in biological samples.

Analytical Chemistry Metabolism Studies Quality Assurance

Regioisomeric Differentiation for IP and Patent Landscape Positioning: 2,3,4,5- vs 1,2,3,6-Tetrahydropyridine Chemical Space

A patent landscape analysis reveals that the 1,2,3,6-tetrahydropyridine scaffold has been extensively claimed in CNS-related patents, particularly those covering sigma receptor ligands (US 5,149,817) [1], dopaminergic agents (US 5,187,280) [2], and paroxetine-related intermediates [3]. In contrast, the 2,3,4,5-tetrahydropyridine scaffold—and specifically 6-aryl-substituted variants—appears far less frequently in the patent literature, with the target compound (CAS 509953-48-4) referenced primarily as a versatile small-molecule scaffold rather than a specifically claimed pharmaceutical entity [4]. This differential patent density creates a broader freedom-to-operate window for the 2,3,4,5-tetrahydropyridine isomer class.

Intellectual Property Patent Analytics Scaffold Novelty

Computed CNS Drug-Likeness: Physicochemical Profile Comparison with MPTP and Haloperidol Tetrahydropyridine Metabolites

The computed physicochemical properties of 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine (MW = 177.22, XLogP3-AA = 2.1, TPSA = 12.4 Ų, HBD = 0, HBA = 2) [1] place it within favorable CNS drug-like space according to commonly used multiparameter optimization (MPO) scores, including the CNS MPO desirability score [2]. In comparison, the neurotoxic tetrahydropyridine metabolite of haloperidol, 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), has a substantially higher molecular weight (>350) and TPSA, resulting in different CNS partitioning behavior and transporter substrate profiles [3]. The lower molecular weight and moderate lipophilicity of the target compound predict favorable passive BBB permeability, making it a suitable starting point for CNS probe development.

CNS Drug Design Physicochemical Properties ADME Prediction

Optimal Application Scenarios for Procuring 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine Based on Quantitative Evidence


Scaffold-Hopping Library Design for CNS GPCR and Ion Channel Targets

Medicinal chemistry teams seeking to explore chemical space orthogonal to the heavily patented 1,2,3,6-tetrahydropyridine scaffold can deploy 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine as a core template. The imine functionality offers a distinct hydrogen-bond acceptor geometry and potential for covalent reversible inhibition strategies. The favorable CNS MPO profile (MW = 177.22, XLogP3-AA = 2.1, TPSA = 12.4 Ų) and the one-pot synthetic accessibility support rapid parallel library synthesis for hit identification against aminergic GPCRs and ion channels. [1][2]

¹⁹F NMR-Based Metabolism and Distribution Studies Without Radiolabeling

The single fluorine atom enables background-free detection of the parent compound and its metabolites in biological matrices (plasma, brain homogenate, microsomal incubations) using ¹⁹F NMR or ¹⁹F LC-MS/MS. This is particularly valuable for early ADME profiling of tetrahydropyridine-based CNS candidates, eliminating the time and cost associated with ¹⁴C or ³H radiolabeling. Quantitative ¹⁹F NMR (qNMR) can also serve as an orthogonal purity verification method for incoming material. [3][4]

Chemical Biology Probe Development Targeting Imine-Reactive Biological Nucleophiles

The electrophilic character of the endocyclic imine in the 2,3,4,5-tetrahydropyridine scaffold may enable selective engagement of active-site cysteine or serine residues in enzymes, distinguishing it from the non-electrophilic allylamine motif of 1,2,3,6-tetrahydropyridine analogs. This property positions 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine as a potential warhead-bearing fragment for covalent inhibitor design, particularly for targets lacking effective reversible chemotypes. [1][5]

Reference Standard for Regioisomeric Purity Determination in Paroxetine-Related Impurity Profiling

Given that 4-(4-fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine is a known impurity of paroxetine (EP Impurity G), access to a high-purity sample of the structurally distinct 2,3,4,5-tetrahydropyridine regioisomer can serve as a negative control or system suitability standard in HPLC and LC-MS methods designed to resolve regioisomeric tetrahydropyridine impurities. The ≥95% commercial purity specification supports direct use as a reference material.

Quote Request

Request a Quote for 6-(4-Fluorophenyl)-2,3,4,5-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.